N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide
Description
N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a thiadiazole ring, and a butanamide moiety
Properties
Molecular Formula |
C23H24N4O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C23H24N4O2S/c1-16-10-12-19(13-11-16)27-15-18(14-21(27)29)22-25-26-23(30-22)24-20(28)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13,18H,5,8-9,14-15H2,1H3,(H,24,26,28) |
InChI Key |
TYJDJQLBSMNJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone intermediate, which is then reacted with a thiadiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., argon or nitrogen), and the use of specific solvents to ensure the desired product formation. For example, oxidation reactions might be carried out at elevated temperatures, while reduction reactions are often performed at lower temperatures to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide
- 4-methyl-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
